molecular formula C14H15NSi B1400296 6-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 1105710-05-1

6-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No. B1400296
M. Wt: 225.36 g/mol
InChI Key: UCOHUADOYDRLLK-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi and a molecular weight of 225.36 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 6-((Trimethylsilyl)ethynyl)isoquinoline involves the use of 4-Bromoisoquinoline, which is dissolved in a mixture of tetrahydrofuran and dimethylformamide. The trimethylsilylacetylene and trimethylamine are then added under 0 °C . The reaction solution is evaporated and the crude product is extracted with ethyl acetate and evaporated under reduced pressure and purified .


Molecular Structure Analysis

The molecular structure of 6-((Trimethylsilyl)ethynyl)isoquinoline includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its chemical inertness and large molecular volume .


Chemical Reactions Analysis

The trimethylsilyl group in 6-((Trimethylsilyl)ethynyl)isoquinoline is characterized by its chemical inertness . It is used in organic chemistry as a protective group and can be used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids .


Physical And Chemical Properties Analysis

6-((Trimethylsilyl)ethynyl)isoquinoline is a weak base, similar to pyridine and quinoline . It is a colorless liquid at room temperature with a somewhat unpleasant odor .

Scientific Research Applications

Synthesis of Isoquinoline Alkaloids

  • The trimethylsilyl group in compounds like 6-((Trimethylsilyl)ethynyl)isoquinoline is effective in controlling regiochemistry in tetrahydroisoquinoline synthesis. This is particularly evident in studies demonstrating the use of arylsilanes in directed Pictet-Spengler cyclizations (Miller & Tsang, 1988).

Catalytic Reactions

  • Iridium-catalyzed addition reactions of ethynylsilane to quinolines and isoquinolines, including those activated by acyl chloride, have been facilitated using few Ir-complexes. This leads to good to high yields of certain dihydroisoquinolines (Yamazaki, Fujita, & Yamaguchi, 2004).

Palladium-Catalyzed Annulation

  • A wide variety of isoquinoline and pyridine heterocycles can be prepared via palladium-catalyzed annulation of internal acetylenes. This methodology is particularly effective for aryl- or alkenyl-substituted alkynes, with trimethylsilyl-substituted alkynes also undergoing this process (Roesch, Zhang, & Larock, 2001).

MultiComponent Reactions for Anti-parasitic Compounds

  • Trimethylsilyl chloride acts as an efficient activating agent in isocyanide-based reactions involving isoquinolines. This leads to significant activity against Trypanosoma brucei and T. cruzi, suggesting potential applications in anti-parasitic drug development (Luque et al., 2019).

Synthesis of Quinolines

  • Sulfuric acid-promoted condensation cyclization of 2-(2-(trimethylsilyl) ethynyl)anilines with arylaldehydes in alcoholic solvents has been developed as an efficient method for synthesizing 4-alkoxy-2-arylquinolines (Wang et al., 2009).

Anticancer Activity

  • The synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives, achieved through a one-pot sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization reaction, showed potential in inhibiting breast cancer cells (Xiong et al., 2022).

properties

IUPAC Name

2-isoquinolin-6-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-14-11-15-8-6-13(14)10-12/h4-6,8,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOHUADOYDRLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728455
Record name 6-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Trimethylsilyl)ethynyl)isoquinoline

CAS RN

1105710-05-1
Record name 6-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromoisoquinoline (2.0 g, 9.6 mmol) (commercially available from Gateway Chemical Technology, Inc.) in 45 mL of Et3N was added PdCl2(PPh3)2 (0.34 g, 0.48 mmol) and copper(I) iodide (0.27 g, 1.4 mmol). The mixture was degassed by bubbling nitrogen through the mixture for 1 minute. Ethynyltrimethylsilane (2.7 mL, 19 mmol) was added. The mixture was heated to 50° C. After 1 hour, the solvent was removed by rotary evaporation and the residue was purified by flash chromatography on silica gel (5% to 30% EtOAc/hexanes), affording 6-(2-(trimethylsilyl)ethynyl)isoquinoline (2.2 g, 100% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
0.34 g
Type
catalyst
Reaction Step Three
Quantity
0.27 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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